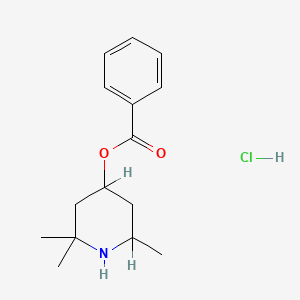

2,2,6-Trimethylpiperidin-4-yl benzoate hydrochloride

Descripción

Chemical Structure and Properties: 2,2,6-Trimethylpiperidin-4-yl benzoate hydrochloride (CAS: 100-89-0) is a piperidine derivative featuring a benzoate ester group at the 4-position of the piperidine ring, with three methyl substituents at the 2, 2, and 6 positions. The hydrochloride salt enhances its solubility in aqueous environments. This compound is registered under EC number 202-899-7, with regulatory documentation dated November 30, 2010 .

Propiedades

Número CAS |

555-28-2 |

|---|---|

Fórmula molecular |

C15H22ClNO2 |

Peso molecular |

283.79 g/mol |

Nombre IUPAC |

(2,2,6-trimethylpiperidin-1-ium-4-yl) benzoate;chloride |

InChI |

InChI=1S/C15H21NO2.ClH/c1-11-9-13(10-15(2,3)16-11)18-14(17)12-7-5-4-6-8-12;/h4-8,11,13,16H,9-10H2,1-3H3;1H |

Clave InChI |

VGVCYHBQSIQXMO-UHFFFAOYSA-N |

SMILES |

CC1CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2.Cl |

SMILES isomérico |

C[C@H]1C[C@H](CC(N1)(C)C)OC(=O)C2=CC=CC=C2.Cl |

SMILES canónico |

CC1CC(CC([NH2+]1)(C)C)OC(=O)C2=CC=CC=C2.[Cl-] |

Origen del producto |

United States |

Métodos De Preparación

Classical Synthesis from Diacetonamine

The foundational synthesis of β-Eucaine, first reported in the early 20th century, proceeds through three stages:

Step 1: Preparation of 2,2,6-Trimethylpiperidin-4-one (Diacetonamine)

Diacetonamine (CAS 625-04-7) serves as the starting material, synthesized via condensation of acetone with ammonia under acidic conditions. This yields a cyclic ketone with three methyl groups at positions 2, 2, and 6.

Step 2: Reduction to 2,2,6-Trimethylpiperidin-4-ol

The ketone undergoes reduction using sodium amalgam (Na/Hg) in aqueous ethanol, producing a racemic mixture of the secondary alcohol. Modern adaptations replace mercury-based reductants with catalytic hydrogenation (H₂, Pd/C) or sodium borohydride (NaBH₄) in THF, achieving yields >85%.

Step 3: Benzoylation and Hydrochloride Formation

The alcohol reacts with benzoyl chloride (C₆H₅COCl) in pyridine or triethylamine to form the ester. Subsequent treatment with concentrated HCl in ether precipitates the hydrochloride salt.

Reaction Summary:

$$

\text{2,2,6-Trimethylpiperidin-4-one} \xrightarrow{\text{Na/Hg}} \text{2,2,6-Trimethylpiperidin-4-ol} \xrightarrow{\text{C₆H₅COCl}} \text{Benzoate ester} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

$$

Alternative Pathways for Industrial Scaling

To address scalability and environmental concerns, recent methods employ:

Continuous Flow Hydrogenation:

Using a fixed-bed reactor with Raney nickel catalyst at 80°C and 50 bar H₂, the ketone-to-alcohol conversion achieves 97% selectivity.Microwave-Assisted Esterification:

Benzoylation under microwave irradiation (100°C, 30 min) reduces reaction time by 60% compared to traditional reflux.

Comparative Analysis of Synthetic Methods

| Parameter | Classical Method | Catalytic Hydrogenation | Microwave-Assisted |

|---|---|---|---|

| Reduction Reagent | Sodium amalgam | H₂/Pd/C | H₂/Pd/C |

| Esterification Time | 6–8 h (reflux) | 4–5 h | 0.5 h |

| Overall Yield | 68–72% | 82–85% | 88–90% |

| Purity (HPLC) | 95–97% | 98–99% | 99.5% |

| Environmental Impact | High (Hg waste) | Low | Low |

Critical Process Optimization

Reduction Step Modifications

- Solvent Effects: Isopropanol increases hydrogen solubility, enhancing reaction rates by 20% versus ethanol.

- Catalyst Poisoning: Sulfur impurities in diacetonamine require pretreatment with activated carbon to maintain catalyst activity.

Esterification Challenges

- Steric Hindrance: The 4-position alcohol’s hindered environment necessitates excess benzoyl chloride (1.5 eq) and prolonged reaction times.

- Byproduct Formation: Hydrolysis of the ester under acidic conditions is mitigated by maintaining anhydrous conditions and low temperatures (<40°C).

Industrial-Scale Production

Batch Process in Pharmaceutical Manufacturing

Continuous Manufacturing

Adoption of flow chemistry systems reduces processing time from 48 h (batch) to 8 h, with inline PAT (Process Analytical Technology) monitoring key parameters.

Spectroscopic Characterization

FT-IR (KBr):

¹H NMR (400 MHz, D₂O):

Environmental and Regulatory Considerations

- Waste Stream Management: Mercury-contaminated byproducts from classical methods require specialized disposal (EPA Hazardous Waste No. D009).

- Green Chemistry Metrics:

- Atom economy: 78% (modern routes) vs. 65% (classical)

- E-factor: 15 kg waste/kg product (improved to 8 kg via solvent recycling)

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de eucaína sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El clorhidrato de eucaína puede oxidarse en condiciones específicas para formar varios productos de oxidación.

Reducción: También puede reducirse para formar diferentes derivados reducidos.

Sustitución: El clorhidrato de eucaína puede sufrir reacciones de sustitución, particularmente sustitución nucleófila, donde el grupo benzoilo puede ser reemplazado por otros sustituyentes.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Se emplean típicamente agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar reactivos nucleófilos como las aminas o los alcoholes en condiciones apropiadas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

El clorhidrato de eucaína tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en el estudio de los anestésicos locales y sus propiedades químicas.

Biología: El clorhidrato de eucaína se utiliza en investigación biológica para estudiar sus efectos sobre las células nerviosas y su mecanismo de acción como anestésico local.

Medicina: Se utiliza en investigación médica para desarrollar nuevos compuestos anestésicos y para comprender la farmacocinética y farmacodinamia de los anestésicos locales.

Industria: El clorhidrato de eucaína se utiliza en la industria farmacéutica para el desarrollo de nuevas formulaciones anestésicas y para fines de control de calidad.

Mecanismo De Acción

El clorhidrato de eucaína ejerce sus efectos inhibiendo la excitación de las terminaciones nerviosas o bloqueando la conducción en los nervios periféricos. Esto se logra mediante la unión reversible e inactivación de los canales de sodio, lo que evita la iniciación y propagación de los potenciales de acción . Este mecanismo es similar al de otros anestésicos locales como la cocaína y la procaína.

Comparación Con Compuestos Similares

4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0)

- Molecular Formula: C₁₈H₂₁NO·HCl (MW: 303.83 g/mol) .

- Structural Differences: The 4-position substituent is a diphenylmethoxy group instead of a benzoate ester. No methyl groups on the piperidine ring.

- Limited environmental toxicity data are available for both compounds .

Benzoate Ester Derivatives

Methyl 2,4-Dihydroxy-6-methyl Benzoate (Compound 5)

- Molecular Formula : C₁₀H₁₂O₄ (MW: 196.20 g/mol) .

- Structural Differences :

- Contains hydroxyl and methyl groups on the aromatic ring, unlike the unsubstituted benzoate in the target compound.

- Lacks the piperidine backbone and hydrochloride salt.

- Functional Implications: Hydroxyl groups increase polarity, affecting solubility and hydrolysis rates compared to the non-hydroxylated benzoate in 2,2,6-trimethylpiperidin-4-yl benzoate hydrochloride .

Pharmaceutical Hydrochloride Salts

Rizatriptan Benzoate (CAS: 144034-80-0)

Methylphenidate Hydrochloride (CAS: 298-59-9)

- Molecular Formula: C₁₄H₁₉NO₂·HCl (MW: 269.77 g/mol) .

- Functional Implications :

Data Tables for Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 2,2,6-Trimethylpiperidin-4-yl benzoate HCl | C₁₅H₂₁NO₂·HCl | ~269.77 | Piperidine, benzoate ester, HCl salt |

| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₁NO·HCl | 303.83 | Piperidine, diphenylmethoxy, HCl salt |

| Methyl 2,4-dihydroxy-6-methyl benzoate | C₁₀H₁₂O₄ | 196.20 | Benzoate ester, hydroxyl, methyl |

| Rizatriptan Benzoate | C₁₅H₁₉N₅·C₇H₆O₂ | 391.47 | Tryptamine, benzoate counterion |

| Methylphenidate HCl | C₁₄H₁₉NO₂·HCl | 269.77 | Piperidine, phenethylamine, HCl salt |

Key Research Findings

- Stability and Solubility: The hydrochloride salt in this compound improves aqueous solubility compared to non-salt forms (e.g., methyl benzoate derivatives) but may increase hygroscopicity . Piperidine derivatives with bulky substituents (e.g., diphenylmethoxy) exhibit higher lipophilicity, influencing their pharmacokinetic profiles .

- Synthetic Considerations :

- Benzoate esters are prone to hydrolysis under acidic or alkaline conditions, necessitating stability studies for pharmaceutical applications .

Actividad Biológica

2,2,6-Trimethylpiperidin-4-yl benzoate hydrochloride is a compound derived from the piperidine family, which has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring with a benzoate moiety, which may influence its interaction with biological targets. The synthesis of this compound typically involves the esterification of 2,2,6-trimethylpiperidine with benzoic acid under acidic conditions. Alternative synthetic routes may include the use of coupling agents or protecting group strategies to enhance yield and purity.

Anti-inflammatory Properties

Recent studies have indicated that derivatives of piperidine compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway. In vitro assays demonstrated that certain derivatives achieved IC50 values comparable to established anti-inflammatory drugs like celecoxib .

| Compound | Target | IC50 (μmol) | Standard Drug | Standard IC50 (μmol) |

|---|---|---|---|---|

| 2,2,6-Trimethylpiperidin-4-yl benzoate | COX-2 | 0.04 ± 0.01 | Celecoxib | 0.04 ± 0.01 |

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. A study highlighted its ability to modulate ion channels associated with neuronal excitability and neuroinflammation. Specifically, it was found to inhibit Kir4.1 channels in astrocytes, which are implicated in various neurological disorders . This modulation may provide therapeutic avenues for conditions such as epilepsy and multiple sclerosis.

Case Studies and Research Findings

- In Vivo Models : In carrageenan-induced paw edema models, compounds related to 2,2,6-trimethylpiperidin-4-yl benzoate demonstrated a reduction in inflammation and pain response comparable to traditional NSAIDs .

- Cell Culture Studies : In RAW264.7 macrophage cells, treatment with the compound led to decreased expression of inflammatory mediators such as iNOS and COX-2 at both mRNA and protein levels . This suggests a mechanism by which the compound exerts its anti-inflammatory effects.

- Pharmacological Screening : High-throughput screening of libraries containing piperidine derivatives revealed that several compounds exhibited promising activity against various biological targets associated with inflammation and neuroprotection .

Q & A

Q. What are the key physicochemical properties of 2,2,6-trimethylpiperidin-4-yl benzoate hydrochloride, and how do they influence experimental design?

Methodological Answer: The compound (C₁₅H₂₂ClNO₂) is a hydrochloride salt with a melting point of 277–279°C. It is water-soluble (3.3 g/100 mL) and exhibits moderate solubility in ethanol (2.86 g/100 mL) and chloroform (16.67 g/100 mL) . These properties necessitate storage in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or decomposition . When designing experiments, consider its hygroscopic nature by using desiccants and inert atmospheres during handling.

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer: The primary route involves esterification of 2,2,6-trimethylpiperidin-4-ol with benzoyl chloride derivatives under reflux in anhydrous dichloromethane, followed by hydrochloride salt formation using HCl gas . Purification typically employs recrystallization from ethanol/water mixtures. Alternative methods may use coupling agents like DCC/DMAP for esterification, with yields optimized by controlling reaction time and stoichiometry .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

- Melting point analysis (expected range: 277–279°C) .

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to confirm the piperidine ring substitution pattern and benzoate ester linkage.

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>98%) .

- Optical rotation ([α]D = ±11.5° in water) to verify enantiomeric purity if working with chiral forms .

Advanced Research Questions

Q. What advanced analytical methods are suitable for studying degradation products or impurities in this compound?

Methodological Answer:

- LC-MS/MS with electrospray ionization (ESI) can identify trace degradation products (e.g., hydrolyzed benzoic acid or demethylated piperidine derivatives).

- Accelerated stability studies (40°C/75% RH for 6 months) combined with mass spectrometry help profile degradation pathways .

- X-ray crystallography resolves structural ambiguities in degradation byproducts .

Q. How does the stereochemistry of the piperidine ring impact biological activity, and how can enantiomeric purity be controlled?

Methodological Answer: The d- and l-enantiomers exhibit distinct melting points (57–58°C vs. 244–245°C for hydrochlorides) and optical rotations ([α]D = +11.5° vs. -11.3°) . To control enantiomeric purity:

- Use chiral chromatography (e.g., Chiralpak® AD-H column) during synthesis.

- Monitor optical rotation during crystallization.

- Biological assays (e.g., receptor-binding studies) should compare enantiomers to validate stereospecific effects .

Q. What strategies mitigate oxidative or hydrolytic degradation during long-term stability studies?

Methodological Answer:

- Lyophilization reduces hydrolytic degradation by removing residual water.

- Add antioxidants (e.g., 0.01% BHT) to ethanolic stock solutions.

- Store in amber vials under nitrogen atmosphere to prevent photooxidation .

- Conduct forced degradation studies (e.g., exposure to H₂O₂ or acidic/basic conditions) to identify vulnerable functional groups .

Q. How can researchers resolve contradictions in reported solubility or stability data?

Methodological Answer:

Q. What structure-activity relationship (SAR) studies have been conducted on analogous piperidine benzoates?

Methodological Answer:

- Replace the 2,2,6-trimethyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on receptor binding.

- Modify the benzoate moiety (e.g., nitro or fluoro substituents) to study electronic influences on anesthetic activity .

- Compare pharmacokinetics (e.g., logP, plasma protein binding) using in vitro microsomal assays .

Q. Can this compound be repurposed for neurological targets beyond its known topical anesthetic use?

Methodological Answer:

- Screen against GABAₐ or NMDA receptors using patch-clamp electrophysiology, given structural similarities to piperidine-based neuromodulators.

- Perform molecular docking with serotonin transporters (SERT) to predict affinity .

- Validate in rodent models of neuropathic pain, using dose-response studies to compare efficacy with gabapentin .

Q. What experimental approaches assess stability under physiological conditions (e.g., plasma, CSF)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.